![molecular formula C11H17NO B2394654 3-[(2,2-Dimethylpropyl)amino]phenol CAS No. 1251335-36-0](/img/structure/B2394654.png)

3-[(2,2-Dimethylpropyl)amino]phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

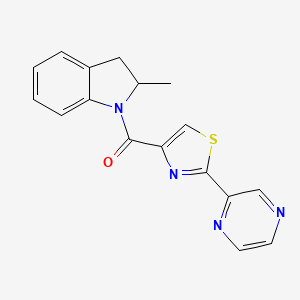

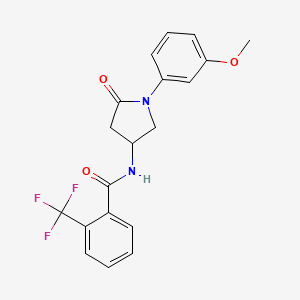

3-[(2,2-Dimethylpropyl)amino]phenol , also known as DMPAP , is a chemical compound with the following structural formula: !DMPAP Structure.

Synthesis Analysis

The synthesis of DMPAP involves the reaction of 2,2-dimethylpropylamine with phenol . The amino group of 2,2-dimethylpropylamine reacts with the hydroxyl group of phenol, resulting in the formation of DMPAP. The reaction can be carried out under controlled conditions, and purification steps are essential to obtain a high yield of the desired product.

Molecular Structure Analysis

DMPAP consists of a phenolic ring (phenol) attached to a secondary amine group (2,2-dimethylpropylamine). The molecular formula is C₁₀H₁₅NO , and the molar mass is approximately 165.24 g/mol . The compound exhibits both aromatic and basic properties due to the presence of the phenolic and amino functional groups.

Chemical Reactions Analysis

DMPAP can participate in various chemical reactions:

- Acid-Base Reactions : The phenolic hydroxyl group can act as an acid, donating a proton, while the amino group can act as a base, accepting a proton.

- Oxidation : DMPAP can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

- Substitution Reactions : The phenolic ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.

Physical And Chemical Properties Analysis

- Melting Point : DMPAP melts at approximately 120°C .

- Solubility : It is soluble in organic solvents (e.g., ethanol, acetone) but sparingly soluble in water.

- Color : DMPAP appears as a white to light yellow crystalline powder.

Safety And Hazards

- Toxicity : DMPAP should be handled with care due to its potential toxicity. Avoid inhalation, skin contact, and ingestion.

- Stability : It is stable under normal conditions but may degrade upon exposure to light or heat.

- Storage : Store DMPAP in a cool, dry place away from direct sunlight.

Future Directions

- Biological Studies : Investigate DMPAP’s effects on specific cellular pathways and receptors.

- Formulation : Explore its incorporation into pharmaceuticals, cosmetics, or functional materials.

- Toxicology : Conduct comprehensive toxicity studies to assess safety profiles.

properties

IUPAC Name |

3-(2,2-dimethylpropylamino)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-11(2,3)8-12-9-5-4-6-10(13)7-9/h4-7,12-13H,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHOSYHKLGBQUEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CNC1=CC(=CC=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Neopentylamino)phenol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-[4-[(2,4-Dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B2394571.png)

![6-Methyl-4-{[(3-methylbenzoyl)oxy]imino}thiochromane](/img/structure/B2394579.png)

![(2S)-2-[(4-chloro-3-nitrobenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2394580.png)

![N1-(4-ethoxyphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2394581.png)

![3-[(6-Chloropyridin-3-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B2394583.png)

![2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanoic acid](/img/structure/B2394594.png)